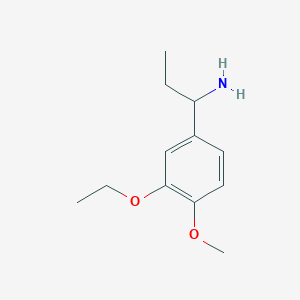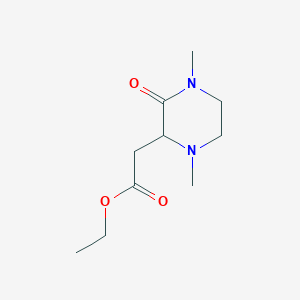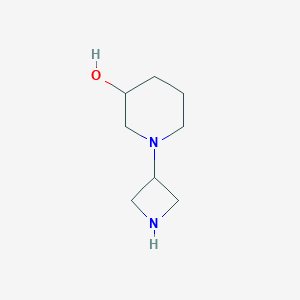
1-(Azetidin-3-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)piperidin-3-ol is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and piperidine rings imparts unique reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents .
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperidin-3-ol undergoes a variety of chemical reactions due to the presence of both azetidine and piperidine rings. The ring strain in the azetidine ring makes it particularly reactive towards nucleophilic and electrophilic reagents. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary or secondary amines.
Scientific Research Applications
1-(Azetidin-3-yl)piperidin-3-ol has found applications in several scientific research areas:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it useful in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents for neurological and psychiatric disorders.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways due to its structural features. The azetidine ring’s ring strain and the piperidine ring’s nitrogen atom can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines, like azetidines, are three-membered nitrogen-containing heterocycles, but they are generally more reactive due to higher ring strain. Azetidines, on the other hand, are more stable and easier to handle, making them more suitable for certain applications .
Similar compounds include:
Aziridines: More reactive due to higher ring strain, used in polymerization and as intermediates in organic synthesis.
Other Azetidines: Share similar stability and reactivity, used in drug discovery and materials science.
The uniqueness of this compound lies in the combination of azetidine and piperidine rings, which imparts distinct reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-3-10(6-8)7-4-9-5-7/h7-9,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNLQFILDHJPDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306622 |
Source


|
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-52-2 |
Source


|
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
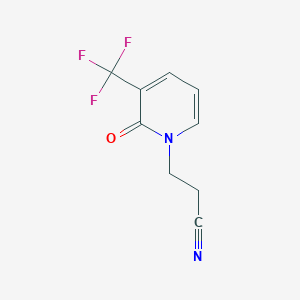
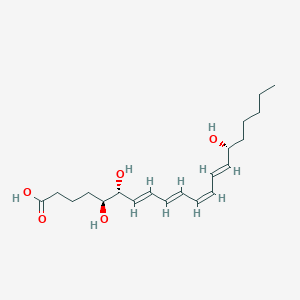
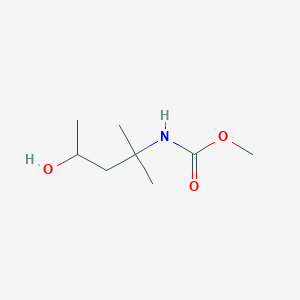


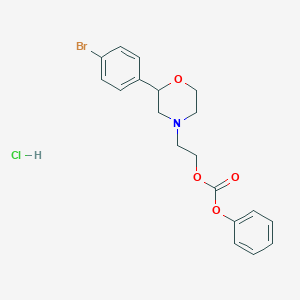
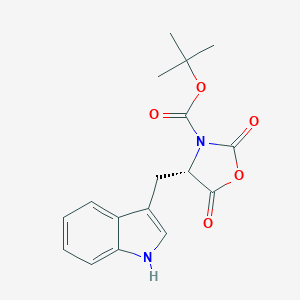
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
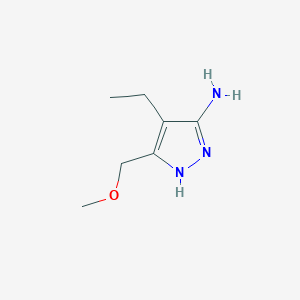
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
